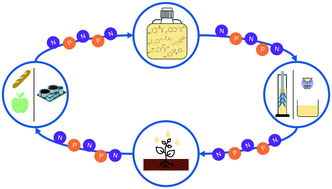Application of plasma for the removal of pharmaceuticals in synthetic urine†
Environmental Science: Water Research & Technology Pub Date: 2022-01-14 DOI: 10.1039/D1EW00863C
Abstract
Removal of pharmaceuticals in source-separated urine is an important step toward gaining acceptance of urine-derived fertilizers among important stakeholders such as consumers, farmers, and regulatory agencies. Advanced oxidation processes (AOPs) have been studied for the removal of pharmaceuticals in various complex matrices, including treated wastewaters. A complexity associated with AOP methods that rely primarily on hydroxyl radicals as the oxidizing agents is that they readily lose effectiveness in the presence of scavengers. Here, we investigated the potential for capturing the synergistic effects of producing multiple oxidative chemical species simultaneously in a plasma reactor to oxidize six pharmaceuticals (acetaminophen, atenolol, 17α-ethynyl estradiol, ibuprofen, naproxen, and sulfamethoxazole) in source-separated urine being processed into a fertilizer. The results show that the plasma reactor produced hydroxyl radicals as the primary oxidizing agent and the effects of other oxidizing species were minimal. Plasma experienced scavenging in both fresh and hydrolyzed urine; furthermore, it oxidized pharmaceuticals at similar rates across both matrices. Additionally, the negative impacts of electrical discharge formation stemming from increased solution conductivity appeared to plateau. The energy required per order of magnitude of pharmaceutical transformed was up to 2 orders of magnitude higher for plasma than for a traditional UV/H2O2 reactor and depended upon the matrix. Despite scavenging and energy concerns, plasma can oxidize pharmaceuticals in fresh and hydrolyzed urine and is worthy of further development for on-site or building-scale applications where the value of convenience, simplicity, and performance offsets energy efficiency concerns.


Recommended Literature
- [1] Dendrimer-like polymers: a new class of structurally precise dendrimers with macromolecular generations†
- [2] 1D confined materials synthesized via a coating method for thermal catalysis and energy storage applications
- [3] Tellurene: its physical properties, scalable nanomanufacturing, and device applications
- [4] High-accuracy quantitative analysis of coal by small sample modelling algorithm based laser induced breakdown spectroscopy†
- [5] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [6] Reduction of bicarbonate and carbonate to formate in molecular zinc complexes
- [7] Applications of biocatalytic arene ipso,ortho cis-dihydroxylation in synthesis
- [8] A binuclear nickel complex with a short nickel–nickel bond
- [9] Dual-responsive biocompatible microgels as high loaded cargo: understanding of encapsulation/release driving forces by NMR NOESY†
- [10] Snowballs, quantum solvation and coordination: lead ions inside small helium droplets










